![molecular formula C24H27N3O4 B2407366 2-(Benzo[d][1,3]dioxol-5-yl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 840477-68-1](/img/structure/B2407366.png)

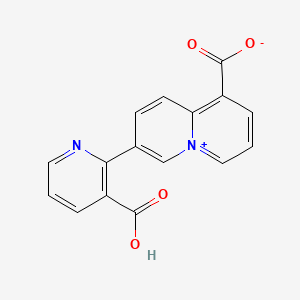

2-(Benzo[d][1,3]dioxol-5-yl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Benzo[d][1,3]dioxol-5-yl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a useful research compound. Its molecular formula is C24H27N3O4 and its molecular weight is 421.497. The purity is usually 95%.

BenchChem offers high-quality 2-(Benzo[d][1,3]dioxol-5-yl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d][1,3]dioxol-5-yl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial, Anti-Inflammatory, and Antioxidant Activity

Compounds similar to the specified chemical, specifically spiro derivatives of 1,10b-dihydro-5H-pyrazolo[1,5-c][1,3]benzoxazines, have been studied for their potential antimicrobial, anti-inflammatory, and antioxidant activities. These compounds displayed high antimicrobial activity against S. aureus and an anti-inflammatory effect superior to diclofenac, along with significant antioxidant activity (Mandzyuk et al., 2020).

Potential as Sigma-Receptor Ligands

A series of spiro[[2]benzopyran-1,4'-piperidines], which bear structural similarities to the specified chemical, have been investigated for their affinity towards sigma-1 and sigma-2 receptors. These studies are significant for understanding the interaction of such compounds with various receptor types in the brain, which could have implications for developing drugs targeting neurological conditions (Maier & Wünsch, 2002).

Inhibitors of Human Neutrophil Elastase

Similar compounds, notably 2-pyridin-3-yl-benzo[d][1,3]oxazin-4-one based inhibitors, have been optimized for inhibiting human neutrophil elastase (HNE), a significant enzyme in inflammatory responses. The research focused on altering specific positions of the benzoxazinone core to yield potent HNE inhibitors, showcasing the potential of such structures in medicinal chemistry (Shreder et al., 2009).

Insecticidal Assessment

Derivatives incorporating elements of the specified chemical structure have been synthesized and evaluated for their insecticidal properties, specifically against the cotton leafworm, Spodoptera littoralis. This application indicates the potential use of these compounds in agricultural pest control (Fadda et al., 2017).

Synthesis and Pharmacokinetic Characterization

The synthesis and pharmacokinetic characterization of related compounds have been explored, with a focus on their potential effects on breast tumor metastasis. These studies contribute to understanding how such compounds can be modified and optimized for medicinal purposes, particularly in oncology (Wang et al., 2011).

Acetyl-CoA Carboxylase Inhibitors

Research has been conducted on synthesizing spiropiperidine lactam-based inhibitors of acetyl-CoA carboxylase. This enzyme plays a crucial role in fatty acid metabolism, and inhibitors can have potential therapeutic applications in conditions like metabolic disorders and cancers (Huard et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds with a1-benzo [1,3]dioxol-5-yl-indoles structure have shown activity against various cancer cell lines .

Mode of Action

Compounds with similar structures have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

These could include the p53 pathway, the Bcl-2 family proteins pathway, and various cyclin-dependent kinase pathways .

Result of Action

The result of the compound’s action is likely to be cell cycle arrest and induction of apoptosis in cancer cells . This could lead to a decrease in the proliferation of cancer cells and potentially to tumor shrinkage.

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-1'-ethyl-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4/c1-3-26-11-9-24(10-12-26)27-19(17-5-4-6-21(28-2)23(17)31-24)14-18(25-27)16-7-8-20-22(13-16)30-15-29-20/h4-8,13,19H,3,9-12,14-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWOUFKMTVTPQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=C(O2)C(=CC=C6)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Methoxyphenoxy)-2-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}pyrimidine](/img/structure/B2407283.png)

![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2407285.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2407286.png)

![N-(3-acetamidophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2407288.png)

![N-[2-[4-[2-(Cyclopentylamino)-2-oxoethyl]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2407290.png)

![4-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2407292.png)

![1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone](/img/structure/B2407295.png)

![Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2407296.png)

![3-Fluoro-4-[[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2407298.png)

![11-imino-N-(3-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2407301.png)

![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2407306.png)